4-aminoimidazo[1,2-a][1,3,5]triazin-2(1H)-one
Overview
Description
The compound “4-aminoimidazo[1,2-a][1,3,5]triazin-2(1H)-one” belongs to the class of organic compounds known as imidazotriazines, which are aromatic heterocyclic compounds containing an imidazole ring fused to a triazine ring. The presence of the amino group and the imidazole ring suggests that this compound might exhibit basic properties and could participate in various chemical reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of appropriate precursors under specific conditions. However, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazole ring fused to a triazine ring. The presence of the amino group could influence the overall structure and properties of the compound.Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions due to the presence of the amino group and the imidazole ring. However, without specific experimental data, it’s difficult to provide a detailed chemical reactions analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the amino group and the imidazole ring could influence its solubility, stability, and reactivity.Scientific Research Applications
Synthesis and Chemical Transformations
- Synthesis and Structural Studies : 4-Aminoimidazo[1,2-a][1,3,5]triazin-2(1H)-one has been synthesized through various methods. A noteworthy synthesis involves using purine nucleoside phosphorylase in a one-pot reaction, yielding diastereoisomerically pure deoxyribonucleoside analogs on 1-gram scales (Voegel, Altorfer, & Benner, 1993). Another approach is a one-pot, three-component synthesis, leading to the creation of a library of novel compounds, with their molecular and crystal structures being studied using X-ray crystallography (Lim, Tan, Tiekink, & Dolzhenko, 2018).
Biological Applications
- Antiviral Activity : The antiviral properties of derivatives of 4-aminoimidazo[1,2-a][1,3,5]triazin-2(1H)-one were explored, particularly against type 1 herpes, rhinovirus, and parainfluenza viruses in tissue culture, showing moderate activity at non-toxic levels (Kim, Bartholomew, Allen, Robins, & Revankar, 1978).
- Antiproliferative Activity : Novel 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles, derivatives of 4-aminoimidazo[1,2-a][1,3,5]triazin-2(1H)-one, have been synthesized and evaluated for antiproliferative activity, showing promising results in inhibiting cancer cell growth (Hranjec, Pavlović, & Karminski-Zamola, 2012).
Safety And Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. However, without specific experimental data, it’s difficult to provide a detailed safety and hazards analysis.
Future Directions
Future research could focus on synthesizing this compound and studying its properties and potential applications. This could involve conducting laboratory experiments to determine its physical and chemical properties, studying its reactivity, and exploring its potential uses.
properties
IUPAC Name |
4-amino-1H-imidazo[1,2-a][1,3,5]triazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O/c6-3-8-5(11)9-4-7-1-2-10(3)4/h1-2H,(H3,6,7,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFJJYKZDXPODY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=O)NC2=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-aminoimidazo[1,2-a][1,3,5]triazin-2(1H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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